Methyl 2-(hydroxymethyl)acrylate

Catalog No.
S763118
CAS No.
15484-46-5
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(hydroxymethyl)acrylate

CAS Number

15484-46-5

Product Name

Methyl 2-(hydroxymethyl)acrylate

IUPAC Name

methyl 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h6H,1,3H2,2H3

InChI Key

RFUCOAQWQVDBEU-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)CO

Canonical SMILES

COC(=O)C(=C)CO

Synthesis and characterization:

Methyl 2-(hydroxymethyl)acrylate, also known as methyl methacrylate (MMA) hydroxymethyl ester, is a small organic molecule with the formula C₅H₈O₃. It can be synthesized through various methods, including the reaction of methacrylic acid with methanol in the presence of an acid catalyst [].

Polymerization studies:

MMA hydroxymethyl ester has been investigated for its ability to undergo polymerization, a process where individual molecules (monomers) link together to form a larger molecule (polymer). Studies have shown that this molecule can readily participate in both free radical and controlled radical polymerization reactions, leading to the formation of well-defined polymers with diverse functionalities [].

Biomedical applications:

Research suggests that MMA hydroxymethyl ester possesses properties that make it potentially valuable in the field of biomedicine. Its ability to degrade under specific environmental conditions (biodegradability) and its compatibility with certain biological systems have sparked interest in its use for developing drug delivery systems, biocompatible materials, and tissue engineering applications [, ].

Origin and Significance:

MHA is a synthetic compound, not readily found in nature. It holds significance in scientific research for two primary reasons:

  • Monomer for Polymer Synthesis

    MHA acts as a monomer, a building block for the creation of polymers. When polymerized, MHA can participate in the formation of various functional polymers with potential applications in adhesives, coatings, and biomaterials [1].

  • Antifungal Properties

    Studies suggest MHA exhibits antifungal activity against filamentous fungi like Aspergillus and Penicillium [2]. However, the exact mechanism of this antifungal action remains unclear and requires further investigation.


Molecular Structure Analysis

MHA possesses a unique structure with several key features:

  • Acrylate Functional Group

    It contains an acrylate functional group (CH₂=CH-C=O), responsible for its reactivity in polymerization reactions [1]. The double bond (C=C) allows for the formation of covalent linkages with other molecules during polymerization.

  • Ester Group

    The presence of an ester group (C-O-C=O) contributes to its polarity and influences its solubility and reactivity [1].

  • Hydroxyl Group

    The hydroxyl group (OH) provides a site for potential chemical modifications and can participate in hydrogen bonding with other molecules.

Notable Aspects:

The combination of the acrylate and hydroxyl groups creates a bifunctional molecule, allowing MHA to participate in various reactions and potentially interact with different functional groups in other molecules.


Chemical Reactions Analysis

Synthesis:

The synthesis of MHA can be achieved through the reaction of methyl cinnamate (a cinnamon-derived ester) with hydroxymethyl chloride [2].

Balanced Chemical Equation:

C6H5CH=CHCOOMe + CH₂OHCl → C5H7O3 + HCl

(Methyl cinnamate) (Hydroxymethyl chloride) (MHA) (Hydrochloric acid)

Polymerization:

MHA readily undergoes polymerization reactions, forming various polymers depending on the reaction conditions and co-monomers used [1]. The specific reaction pathway and product details require further study based on the chosen polymerization method.

Decomposition:

MHA can decompose under high temperatures or in the presence of strong acids or bases. The exact decomposition products depend on the reaction conditions and may include volatile organic compounds, carbon dioxide, and water.

Other Relevant Reactions:

MHA has been shown to act as a catalyst for the reaction between phosphites and acid chlorides to form acid derivatives, useful in polyester and other polymer production [2]. More research is needed to fully elucidate the mechanism of this catalytic activity.


Physical And Chemical Properties Analysis

  • Formula: C₅H₈O₃
  • Molecular Weight: 116.12 g/mol [1]
  • Physical State: Colorless liquid [1]
  • Boiling Point: 71-72 °C (2 Torr) [1]
  • Density: 1.129 g/cm³ [1]
  • Flash Point: 90 °C [1] (Safety data sheet information from chemical suppliers may vary)
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane [1]. Solubility in water is not well documented but likely limited due to the presence of both hydrophobic and hydrophilic groups in the molecule.
  • Stability: MHA is relatively stable at room temperature but can polymerize or decompose under high temperatures or in the presence of strong acids or bases [1].

Data Source:

Antifungal Activity:

The exact mechanism by which MHA exerts its antifungal activity remains unclear. While studies suggest it inhibits the growth of certain fungi, further research is needed to determine the specific cellular targets or pathways involved [2].

MHA can pose some safety hazards:

  • Flammability: MHA has a flash point of 90 °C, indicating flammability. Proper handling and storage precautions are necessary to avoid fire hazards [1].
  • Skin and Eye Irritation: MHA may cause skin and eye irritation upon contact. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential while handling this compound [1].

Methyl 2-(hydroxymethyl)acrylate is reactive due to its double bond and hydroxyl group. Key reactions include:

  • Esterification: Reacts with alcohols to form esters.
  • Polymerization: Can undergo radical polymerization, making it useful in producing polymers with enhanced properties.
  • Baylis-Hillman Reaction: This compound can participate in the Baylis-Hillman reaction, a method for forming β-hydroxy carbonyl compounds from acrylates and aldehydes or ketones in the presence of a catalyst .

While specific biological activities of methyl 2-(hydroxymethyl)acrylate are not extensively documented, compounds with similar structures often exhibit antimicrobial properties and can act as intermediates in the synthesis of biologically active molecules. The presence of the hydroxymethyl group may enhance interactions with biological targets, potentially leading to pharmacological applications.

Several methods are available for synthesizing methyl 2-(hydroxymethyl)acrylate:

  • Baylis-Hillman Reaction: This method involves reacting methyl acrylate with formaldehyde in the presence of a catalyst like diazabicyclo[2.2.2]octane at room temperature over several days .
  • Microwave-Assisted Synthesis: A more efficient approach involves using microwave reactors, significantly increasing reaction rates (up to 3000 times faster than conventional methods) by applying heat and pressure during the reaction .
  • Phosphine-Catalyzed Reactions: Another method includes using triphenyl phosphine as a catalyst to facilitate the reaction between formaldehyde and methyl acrylate .

Methyl 2-(hydroxymethyl)acrylate has diverse applications:

  • Monomer for Polymers: It is used as a monomer in copolymerization processes to create materials with specific properties.
  • Chemical Intermediates: Serves as a precursor for various chemical syntheses in pharmaceuticals and agrochemicals.
  • Coatings and Adhesives: Utilized in formulating coatings and adhesives due to its reactivity and ability to form durable bonds.

Interaction studies involving methyl 2-(hydroxymethyl)acrylate focus primarily on its reactivity with other functional groups. Its hydroxyl group allows it to engage in hydrogen bonding, which can affect its solubility and interaction with biological systems. Additionally, studies may explore its compatibility with various solvents and other monomers used in polymer formulations.

Methyl 2-(hydroxymethyl)acrylate shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Methyl AcrylateCH2_2=C(COOCH3_3)Simpler structure; lacks hydroxymethyl group
Hydroxyethyl AcrylateCH2_2=C(COOCH2_2CH3_3)Contains an ethylene glycol moiety; more polar
Glycidyl MethacrylateCH2_2=C(COOCH3_3)OContains an epoxy group; used for cross-linking
2-Hydroxypropyl MethacrylateCH2_2=C(COOCH(CH3_3)OH)Contains a propanol moiety; enhances water solubility

Methyl 2-(hydroxymethyl)acrylate is unique due to its combination of both acrylate functionality and a hydroxymethyl group, providing enhanced reactivity and potential for diverse applications in polymer chemistry compared to these similar compounds.

Traditional Synthetic Approaches

Acid-Catalyzed Esterification of Methacrylic Acid with Methanol

The esterification of methacrylic acid with methanol represents one of the most common routes to methyl methacrylate derivatives. For the synthesis of methyl 2-(hydroxymethyl)acrylate, this process typically serves as the first step before hydroxymethylation. Research by Ran et al. demonstrates that this reaction can be effectively catalyzed by NKC-9 resin, a cation-exchange resin with sulfonate groups, in a stainless stirred batch reactor.

The reaction kinetics are influenced by several key parameters:

  • Catalyst loading
  • Initial molar ratio of reactants
  • Temperature
  • Pressure

A kinetic model based on the Langmuir–Hinshelwood mechanism has been developed for this reaction, wherein methacrylic acid and methanol are considered to be uniformly adsorbed on the catalyst surface. This model provides important insights for process optimization.

Alternative catalysts such as heteropolyacids (H₃PW₁₂O₄₀ or H₃MoW₁₂O₄₀) have also demonstrated effectiveness for this reaction. Studies by Witczak et al. have shown that when using these catalysts at concentrations between 14.4 and 57.7 mol/m³, at temperatures from 316 to 333 K, and with initial molar ratios of reactants from 3 to 10, the kinetic equations developed have a non-elementary form, and the order of the reaction is a fraction.

Table 1: Comparison of Catalysts for Methacrylic Acid Esterification

CatalystOperating Temperature (K)Catalyst ConcentrationReaction OrderAdvantages
NKC-9 resin298-3535-10% w/wPseudo-first orderReusable, high conversion
H₃PW₁₂O₄₀316-33314.4-57.7 mol/m³FractionalHigh activity, water-tolerant
H₃MoW₁₂O₄₀316-33314.4-57.7 mol/m³FractionalHigh selectivity

Hydroxymethylation of Ethyl Acrylate with Formaldehyde in Basic Conditions

The hydroxymethylation of alkyl acrylates with formaldehyde represents a direct route to 2-(hydroxymethyl)acrylates. This approach typically employs DABCO (1,4-diazabicyclo-[2.2.2]-octane) as a catalyst. According to the patent literature, the reaction involves mixing an alkyl acrylate (preferably methyl or ethyl acrylate) with paraformaldehyde and DABCO, followed by stirring at room temperature for approximately 5-10 days.

The product mixture typically consists of:

  • 45-60% by weight alkyl alpha-(hydroxymethyl) acrylate
  • 30-45% of various ether compounds
  • 2-8% of polymeric material consisting of higher ethers and/or vinyl polymers

Purification methods include:

  • Water extraction followed by re-extraction with ether, yielding the product in about 85% purity
  • Fractional vacuum distillation to achieve approximately 98% purity

The overall yield based on the limiting reagent generally ranges from 30-40%.

An alternative approach involves the dropwise addition of an aqueous formaldehyde solution to a reaction system containing acrylate and DABCO. This method can provide better control over the reaction and potentially higher yields.

Catalytic and Alternative Synthetic Routes

Triphenyl Phosphine-Mediated Reactions with Bromoacetic Esters

Triphenylphosphine (PPh₃) serves as an important catalyst in various synthetic routes to methyl 2-(hydroxymethyl)acrylate. One method involves mixing triphenylphosphine with a catalyst and solvent, followed by the dropwise addition of 2-methyl bromoacetate to the reaction mixture. Triphenylphosphine's effectiveness as a catalyst stems from its properties as a versatile organophosphorus compound widely used in organic synthesis.

An alternative approach involves the conversion of methyl 2-(bromomethyl)acrylate to methyl 2-(hydroxymethyl)acrylate. The bromination can be achieved by reacting methyl 2-(hydroxymethyl)acrylate with N-bromosuccinimide in the presence of dimethyl sulfide. According to reported procedures, this involves:

  • Adding N-bromosuccinimide (5.17 g, 26.8 mmoles) in dichloromethane (40 ml) to dimethyl sulphide (4 ml) in dichloromethane (50 ml) dropwise at 0°C
  • Adding methyl 3-hydroxy-2-methylidene-propanoate (3.15 g, 31.50 mmoles) in dichloromethane (40 ml)
  • Leaving the reaction for 24 hours at room temperature
  • Processing with aqueous sodium chloride and ice, followed by extraction with diethyl ether

This method yields approximately 89% of methyl 2-(bromomethyl)acrylate, which can then be converted to the target hydroxymethyl derivative.

Enzymatic and Green Chemistry Methods for Hydroxymethyl Group Introduction

Recent advances in green chemistry have led to the development of enzymatic methods for hydroxymethylation. One promising approach involves the chemoenzymatic hydroxymethylation of carboxylic acids through a tandem stereodivergent biocatalytic aldol reaction and chemical decarboxylation.

This strategy comprises:

  • A stereoselective aldol addition of 2-oxoacids to methanal catalyzed by two enantiocomplementary 2-oxoacid aldolases
  • Oxidative decarboxylation
  • Esterification

This method offers significant advantages:

  • High enantioselectivity (94-99% ee for S-configuration compounds, 88-95% ee for R-enantiomers)
  • Good yields (69-80% for S-configuration, 57-88% for R-enantiomers)
  • Compatibility with high substrate concentrations (0.1-1.0 M)
  • Environmentally friendly conditions

This approach represents a versatile alternative route to chiral 2-substituted 3-hydroxycarboxylic esters, including derivatives of methyl 2-(hydroxymethyl)acrylate.

Industrial-Scale Manufacturing Considerations

Process Optimization for Yield and Purity

Industrial production of methyl 2-(hydroxymethyl)acrylate requires careful optimization to achieve high yields and purity. A process for producing high-purity hydroxyalkyl (meth)acrylates has been developed that achieves purity levels greater than 98%. This process involves:

  • Feeding (meth)acrylic acid into a reaction vessel
  • Feeding alkylene oxide into the vessel at a specific rate (0.12 to 1.23 moles of alkylene oxide per mole of (meth)acrylic acid per hour)
  • Maintaining a reaction temperature during alkylene oxide addition in the range of 50-69°C
  • Cooling the reactor contents to a temperature at least 5°C lower than the initial reaction temperature when at least 35 wt% of the total alkylene oxide has been added
  • Purifying the product via distillation

Another approach for optimizing methyl methacrylate and methacrylic acid synthesis involves the combined condensation and esterification of methyl propionate and propionic acid with formaldehyde and methanol. This process employs a silica-supported boron-phosphorus-oxide catalyst promoted by oxides of tungsten and zirconium.

Table 2: Process Parameters for Optimized Methyl 2-(hydroxymethyl)acrylate Production

ParameterOptimal RangeEffect on YieldEffect on Purity
Temperature50-69°CIncreased temperature accelerates reaction but may promote side reactionsHigher temperatures reduce purity
Alkylene oxide feed rate0.12-1.23 mol/mol/hHigher rates increase productivity but may reduce selectivityLower rates generally improve purity
Cooling timingAfter 35% additionPrevents runaway reactionsReduces byproduct formation
Catalyst concentration0.5-2% w/wHigher concentrations increase rateMay promote side reactions at high concentrations

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Methyl 2-(hydroxymethyl)prop-2-enoate

Dates

Modify: 2023-08-15

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